

The Rise and Discontinuation of PF-06815345 Hydrochloride: A Technical Overview

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Compound of Interest

Compound Name: PF-06815345 hydrochloride

Cat. No.: B15577151

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Groton, Connecticut - **PF-06815345 hydrochloride**, an orally active small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), emerged from Pfizer's research and development pipeline as a promising agent for the management of hypercholesterolemia. Despite its potential, the clinical development of this compound was ultimately discontinued. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and synthetic route of **PF-06815345 hydrochloride**, based on publicly available scientific literature and clinical trial information.

Discovery and Development Trajectory

PF-06815345 was identified as a potent inhibitor of PCSK9, a key regulator of low-density lipoprotein cholesterol (LDL-C) levels. The development of an oral PCSK9 inhibitor was a significant goal for pharmaceutical companies, aiming to provide a more convenient alternative to the injectable monoclonal antibody therapies.

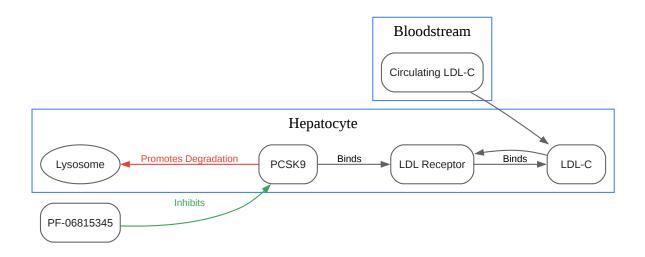
The development of PF-06815345 progressed to a Phase 1 clinical trial (NCT02654899) designed to evaluate its safety, tolerability, and pharmacokinetics in healthy adult subjects.[1] However, this trial was terminated prematurely. Public records indicate that this was a strategic business decision and not due to safety or efficacy concerns.[1] Subsequently, Pfizer announced the discontinuation of its oral PCSK9 inhibitor program.[2]

Mechanism of Action: Targeting PCSK9 to Lower LDL-C



PCSK9 functions by binding to the LDL receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation. This reduction in the number of available LDLRs leads to decreased clearance of LDL-C from the bloodstream, resulting in elevated plasma LDL-C levels.

By inhibiting the interaction between PCSK9 and the LDLR, PF-06815345 was designed to increase the recycling of the LDLR to the hepatocyte surface. This enhanced receptor availability would, in turn, lead to increased uptake of LDL-C from the circulation and a reduction in plasma LDL-C concentrations.



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Figure 1: Mechanism of Action of PF-06815345.

Physicochemical and Preclinical Data

PF-06815345 hydrochloride is characterized by the following properties:

Property	Value
Molecular Formula	C27H29CIFN9O4
CAS Number	1900686-46-5



In Vitro Activity

Parameter	Value
IC50 (PCSK9 Inhibition)	13.4 μΜ[3]

In Vivo Animal Model

In a humanized PCSK9 mouse model, oral administration of PF-06815345 demonstrated a significant reduction in plasma PCSK9 levels. A single dose of 500 mg/kg resulted in a 72% decrease in plasma PCSK9 four hours post-administration.[3]

Clinical Development: Phase 1 Trial Overview

A Phase 1, randomized, double-blind, placebo-controlled, single-dose escalating study was initiated to assess the safety, tolerability, and pharmacokinetics of PF-06815345 in healthy subjects.

Figure 2: Workflow of the Phase 1 Clinical Trial for PF-06815345.

The primary outcome measures of the study were to be the incidence of all-causality adverse events, serious adverse events, and discontinuations due to adverse events, as well as pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life. The study intended to enroll healthy male and female subjects of non-childbearing potential between the ages of 18 and 55.[1]

Synthesis of PF-06815345 Hydrochloride

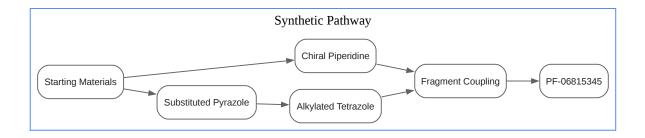
The synthesis of PF-06815345 involved a multi-step process. A notable second-generation synthesis was developed, which featured a regioselective tin-mediated alkylation to construct the N-1 alkylated tetrazole and a kinetic enzymatic resolution to obtain the desired single enantiomer.[4]

General Synthetic Scheme

While a detailed, step-by-step protocol is not publicly available, the overall synthetic strategy can be summarized as follows:



- Formation of Key Intermediates: Synthesis of the substituted pyrazole and the chiral piperidine moieties.
- Tetrazole Formation and Alkylation: Construction of the tetrazole ring followed by a regioselective N-1 alkylation.
- Enzymatic Resolution: Separation of the desired enantiomer using an enzymatic resolution method.
- Coupling and Final Assembly: Coupling of the key fragments to assemble the final molecule.
- Salt Formation: Conversion to the hydrochloride salt.



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Figure 3: High-level Synthetic Scheme for PF-06815345.

Conclusion

PF-06815345 hydrochloride represented a significant effort in the pursuit of an oral therapy for hypercholesterolemia through the inhibition of PCSK9. While the compound demonstrated promising preclinical activity, its clinical development was halted due to a strategic decision by Pfizer. The history of PF-06815345 underscores the complexities and challenges inherent in drug development, where factors beyond preclinical efficacy and early clinical safety can influence the trajectory of a promising therapeutic candidate. The scientific knowledge gained from its development, particularly in the area of small molecule PCSK9 inhibition and its chemical synthesis, contributes to the broader understanding of this important therapeutic target.



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